molecular formula C14H11N3O7S B11095019 2-(Benzylsulfonyl)-4,6-dinitrobenzamide

2-(Benzylsulfonyl)-4,6-dinitrobenzamide

Cat. No.: B11095019
M. Wt: 365.32 g/mol
InChI Key: DHTVLUVDOZXYQC-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-4,6-dinitrobenzamide is a synthetic nitro-aromatic compound of significant interest in medicinal chemistry and infectious disease research. This chemical entity combines a benzamide core with both benzylsulfonyl and dinitro functional groups, a structural motif shared with compounds known to exhibit potent biological activity. Specifically, research on analogous 3,5-dinitrobenzamide derivatives has demonstrated exceptional antitubercular properties, with minimal inhibitory concentrations (MIC) in the ng/mL range against Mycobacterium tuberculosis . The presence of the nitro groups is mechanistically critical; in related compounds, they are associated with the inhibition of the essential bacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), a validated and promising target for anti-tuberculosis drug development . DprE1 is involved in the biosynthesis of the mycobacterial cell wall, and its inhibitors often act by forming a covalent adduct with a key cysteine residue in the enzyme's active site, leading to irreversible inactivation . The incorporation of the benzylsulfonyl moiety may further modulate the compound's physicochemical properties, such as lipophilicity and solubility, which can be optimized to enhance cellular permeability and overall efficacy. As such, this compound represents a valuable chemical probe for researchers investigating novel pathways for treating drug-resistant bacterial infections, studying DprE1 function, and developing new anti-tubercular agents. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H11N3O7S

Molecular Weight

365.32 g/mol

IUPAC Name

2-benzylsulfonyl-4,6-dinitrobenzamide

InChI

InChI=1S/C14H11N3O7S/c15-14(18)13-11(17(21)22)6-10(16(19)20)7-12(13)25(23,24)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)

InChI Key

DHTVLUVDOZXYQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Thiolation with Benzylthiol

The benzylsulfonyl group is introduced via nucleophilic aromatic substitution (NAS) on 2,4,6-trinitrobenzamide. The electron-withdrawing nitro groups activate specific positions for substitution:

Procedure

  • Reactants : 2,4,6-Trinitrobenzamide, benzylthiol, base (e.g., K₂CO₃).

  • Conditions : Polar aprotic solvent (e.g., DMF), 60–80°C, 12–24 hours.

  • Mechanism : NAS occurs preferentially at the para position to the amide group due to resonance stabilization of the intermediate.

Outcome

  • Intermediate: 2-Benzylthio-4,6-dinitrobenzamide.

  • Yield: ~70–80%.

Oxidation of Benzylthio to Benzylsulfonyl

Peracid-Mediated Oxidation

The benzylthio intermediate is oxidized to the sulfonyl group using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide:

Procedure

  • Reactants : 2-Benzylthio-4,6-dinitrobenzamide, mCPBA (2.2 equiv).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 2–4 hours.

  • Mechanism : Electrophilic oxidation via a three-membered cyclic transition state, forming the sulfone.

Outcome

  • Product: 2-(Benzylsulfonyl)-4,6-dinitrobenzamide.

  • Yield: 85–90%.

Alternative Oxidants

  • H₂O₂/AcOH : 50% H₂O₂ in acetic acid at 50°C for 6 hours (yield: 75%).

  • SO₂Cl₂ : Forms sulfonyl chloride intermediates, requiring subsequent hydrolysis (yield: 65%).

Direct Synthesis from 4,6-Dinitrobenzamide

Sulfonation via Electrophilic Aromatic Substitution

Procedure

  • Reactants : 4,6-Dinitrobenzamide, benzylsulfonyl chloride.

  • Conditions : Friedel-Crafts catalyst (e.g., AlCl₃), nitrobenzene solvent, 100°C, 8 hours.

  • Challenges : Low regioselectivity due to competing substitution at positions 2 and 3.

Outcome

  • Yield: 50–60% (mixture of isomers).

Comparative Analysis of Methods

MethodStarting MaterialKey StepYieldAdvantagesLimitations
NAS + Oxidation2,4,6-TrinitrobenzamideThiolation/Oxidation80–90%High regioselectivity, scalableMulti-step synthesis
Direct Sulfonation4,6-DinitrobenzamideElectrophilic substitution50–60%One-pot reactionPoor regioselectivity

Structural Characterization

  • ¹H NMR (CDCl₃) : δ 7.53–8.05 (8H, aromatic), 5.89 (1H, NH), 4.01–4.25 (2H, CH₂).

  • MS (EI) : m/z 352 (M+H).

  • IR : Peaks at 1659 cm⁻¹ (C=O), 1340/1520 cm⁻¹ (NO₂).

Applications and Derivatives

  • Pharmaceutical Intermediate : Used in synthesizing kinase inhibitors and anticancer agents.

  • Derivatization : Reacts with alkyl halides to form N-alkylated products or undergoes cyclization to heterocycles .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfonyl)-4,6-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Benzylsulfonyl)-4,6-dinitrobenzamide typically involves the reaction of benzylsulfonyl chloride with 4,6-dinitroaniline under controlled conditions. The resulting compound features a sulfonamide functional group, which is significant for its biological activities. The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time to improve yield and purity.

Antidiabetic Potential

Research has shown that compounds similar to this compound exhibit inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing type 2 diabetes mellitus. For instance, derivatives synthesized from related sulfonamides have demonstrated weak to moderate inhibitory activity against alpha-glucosidase, indicating that structural modifications could enhance their efficacy as antidiabetic agents .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Studies indicate that certain derivatives can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis. Compounds exhibiting such activities have shown significant antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

  • Antidiabetic Agents : A study synthesized several benzene sulfonamide derivatives demonstrating varying degrees of alpha-glucosidase inhibition. These compounds were evaluated for their potential as therapeutic agents for type 2 diabetes. The findings indicated that specific modifications could lead to enhanced biological activity .
  • Anticancer Compounds : Another research effort focused on developing a series of pyrimidine derivatives targeting EGFR and VEGFR-2. Among these, compounds with structural similarities to this compound were noted for their ability to induce apoptosis in cancer cells by modulating protein expression levels associated with cell survival and death .
  • Antimicrobial Activity : The emergence of bacterial resistance necessitates the development of new antimicrobial agents. Compounds derived from similar sulfonamide structures have been evaluated for antibacterial and antifungal activities, showcasing promising results against various pathogens .

Comparative Analysis of Biological Activities

Compound TypeTarget ActivityEfficacy LevelReferences
SulfonamidesAlpha-glucosidase InhibitionWeak to Moderate
PyrimidinesEGFR/VEGFR-2 InhibitionHigh Potency
BenzamidesAntimicrobialSignificant Activity

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-4,6-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfonyl group can enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(Benzylsulfonyl)-4,6-dinitrobenzamide and related nitroaromatic prodrugs:

Compound Molecular Formula Substituents Key Properties Therapeutic Application
This compound C₁₄H₁₁N₃O₆S - 4,6-dinitro
- 2-benzylsulfonyl
High lipophilicity (predicted); potential for enhanced cellular uptake Under investigation (inferred)
CB1954 (5-aziridin-1-yl-2,4-dinitrobenzamide) C₉H₁₀N₄O₄ - 2,4-dinitro
- 5-aziridinyl
Moderate lipophilicity; activated by NTR to generate cytotoxic alkylating agents Cancer gene therapy
PR-104A C₁₅H₂₀BrN₃O₇S - 4,6-dinitro
- 2-bromoethyl sulfonate
High water solubility; hypoxia-selective activation to DNA crosslinking metabolites Hypoxic tumor targeting
SN27686 (di-bromo analog of PR-104A) C₁₅H₁₈Br₂N₃O₇S - 4,6-dinitro
- 2-dibromoethyl sulfonate
Enhanced cytotoxicity compared to PR-104A; improved bystander effects Preclinical cancer therapy

Mechanistic and Pharmacological Differences

  • Activation Pathway: CB1954 and PR-104A rely on nitroreductase-mediated reduction of nitro groups to generate cytotoxic species (e.g., alkylating aziridinium ions or DNA crosslinkers) .
  • Lipophilicity and Bioavailability: The benzylsulfonyl substituent in this compound likely increases lipophilicity compared to CB1954 (logP ~1.5 vs. PR-104A’s bromoethyl sulfonate group improves water solubility, enabling systemic administration, whereas this compound may require formulation optimization for clinical use.
  • Bystander Effects :

    • CB1954 and SN27686 demonstrate strong bystander effects due to diffusion of activated metabolites; the benzylsulfonyl group in this compound may limit metabolite diffusion, reducing bystander killing efficiency .

Efficacy and Toxicity Profiles

  • CB1954: Activates NTR to produce a bifunctional alkylating agent, inducing DNA interstrand crosslinks.
  • PR-104A/SN27686: SN27686 shows superior cytotoxicity to PR-104A in hypoxic WiDr tumor xenografts, with curative activity in mixed NTR+/NTR- tumors .
  • This compound :
    • Predicted to require higher NTR expression for activation due to steric hindrance from the benzylsulfonyl group. Toxicity may arise from off-target sulfonamide metabolism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(benzylsulfonyl)-4,6-dinitrobenzamide, and how do solvent systems influence reaction efficiency?

  • Methodological Answer : A one-pot sequential synthesis using water as a solvent is highly efficient for sulfonyl-containing compounds. For example, oxidation of benzylthio intermediates in aqueous media (e.g., H₂O₂/Na₂WO₄) avoids chromatographic purification and achieves high yields (~85–92%) compared to organic solvents like acetonitrile . Key steps include nucleophilic substitution followed by controlled oxidation. Solvent polarity and pH must be optimized to minimize side reactions (e.g., over-oxidation to sulfones).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) and spectroscopic techniques:

  • NMR : Confirm the benzylsulfonyl group via distinct 1H^1H-NMR signals at δ 4.5–5.0 ppm (CH₂ adjacent to sulfonyl) and aromatic protons at δ 8.0–8.5 ppm (nitro-substituted benzene).
  • FT-IR : Validate sulfonyl (S=O, ~1350 cm⁻¹) and nitro (N=O, ~1520 cm⁻¹) groups .

Q. What in vitro assays are suitable for initial antifungal activity screening of this compound?

  • Methodological Answer : Use agar dilution or microbroth dilution assays against fungal strains like Aspergillus fumigatus and Fusarium oxysporum. Compare minimum inhibitory concentrations (MICs) with reference agents (e.g., Captan). For example, 2-(benzylsulfonyl) derivatives showed MICs of 8–16 µg/mL against resistant Aspergillus spp., outperforming non-oxidized analogs .

Advanced Research Questions

Q. How does the electronic nature of substituents on the benzylsulfonyl group modulate antifungal activity?

  • Methodological Answer : Introduce electron-withdrawing (e.g., Cl, NO₂) or electron-donating (e.g., CH₃, OCH₃) groups via substituted benzyl halides during synthesis. Structure-activity relationship (SAR) studies reveal that 2-chloro and 4-methyl benzyl derivatives (e.g., 4f and 4k) enhance activity against resistant fungi due to improved membrane permeability and target binding . Computational modeling (e.g., DFT for charge distribution) can rationalize these effects.

Q. What mechanisms underlie conflicting efficacy data across fungal species (e.g., Botrytis cinerea vs. Aspergillus ustus)?

  • Methodological Answer : Perform transcriptomic analysis of treated fungi to identify differentially expressed genes (e.g., ergosterol biosynthesis enzymes). For A. ustus, nitro groups may inhibit cytochrome P450-dependent lanosterol demethylase, while in B. cinerea, sulfonyl moieties disrupt chitin synthase . Cross-resistance assays with azole-resistant strains can clarify target specificity.

Q. How can researchers optimize the compound’s selectivity to reduce off-target effects in plant models?

  • Methodological Answer : Conduct toxicity assays on plant cell lines (e.g., Arabidopsis protoplasts) using flow cytometry to assess apoptosis. Modify the dinitrobenzamide core—replacing one nitro group with a less reactive substituent (e.g., CF₃) reduces oxidative stress in non-target cells while retaining antifungal potency .

Q. What analytical strategies resolve discrepancies in bioactivity between in vitro and in planta studies?

  • Methodological Answer : Use LC-MS/MS to quantify compound degradation in plant tissues. For instance, hydrolysis of the benzamide bond in acidic plant vacuoles may reduce efficacy. Stabilize the molecule via methyl or fluorine substitution at the benzamide nitrogen .

Data Contradiction and Validation

Q. How should researchers address variability in MIC values reported across independent studies?

  • Methodological Answer : Standardize testing protocols (CLSI M38 guidelines) and include internal controls (e.g., fluconazole). Statistical meta-analysis of published data (e.g., variance-weighted means) can identify outliers. For example, MIC discrepancies >2-fold may arise from differences in fungal inoculum size or culture media .

Q. What evidence supports the hypothesis that sulfonyl groups enhance bioavailability compared to thioether precursors?

  • Methodological Answer : Compare logP values (octanol-water partition coefficients) via shake-flask experiments. Sulfonyl derivatives exhibit logP ~2.5 (optimal for membrane penetration) versus ~3.8 for thioethers, which may aggregate in aqueous phases. Radiolabeled analogs (e.g., 14C^{14}C-tagged) can quantify tissue distribution in plant models .

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